IS-159 vs. Sumatriptan and Alniditan: Equivalent Vasocontractile Potency in Human Cerebral Arteries
In a direct head-to-head comparison using isolated human cerebral arteries, IS-159 elicited dose-dependent contraction with a potency equivalent to sumatriptan and slightly lower than alniditan. The rank order of agonist potency was 5-HT = alniditan > sumatriptan = IS-159 >>> PNU-109291 = LY344864 [1]. This functional data confirms that IS-159 engages the 5-HT1B receptor with a potency comparable to the clinical gold standard sumatriptan, validating its utility as a reference agonist for vasocontractile studies.
| Evidence Dimension | Vasocontractile Potency (Rank Order) |
|---|---|
| Target Compound Data | IS-159: Ranked with sumatriptan (equivalent) |
| Comparator Or Baseline | Sumatriptan (equivalent); Alniditan (higher potency); 5-HT (highest potency) |
| Quantified Difference | Potency rank: 5-HT = alniditan > sumatriptan = IS-159 |
| Conditions | Isolated human cerebral artery segments, ex vivo tissue bath |
Why This Matters
This data positions IS-159 as a reference 5-HT1B agonist with a well-characterized ex vivo potency profile, essential for laboratories studying cranial vasoconstriction and migraine mechanisms.
- [1] Bouchelet I, et al. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery. Br J Pharmacol. 2000;129(3):501-8. View Source
